N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-piperidinyl)acetamide is a synthetic compound studied for its potential biological activity, particularly as a putative antagonist of the cannabinoid CB1 receptor []. This compound belongs to a class of chemical entities known as tetrahydroisoquinolines, which are known for their diverse pharmacological activities [].
The synthesis of N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-piperidinyl)acetamide is described in detail in the paper "Synthesis and Characterization of NESS 0327: A Novel Putative Antagonist of the CB1 Cannabinoid Receptor" []. The synthesis involves a multi-step process starting with (3-carboxypropyl) triphenylphosphonium bromide and 2,4-dichlorobenzaldehyde. The process includes reactions like Wittig reaction, catalytic hydrogenation, cyclization, and amide formation.
The paper "Synthesis and Characterization of NESS 0327: A Novel Putative Antagonist of the CB1 Cannabinoid Receptor" [] provides details about the structural characterization of N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-piperidinyl)acetamide. The techniques employed include infrared spectroscopy (IR) and proton nuclear magnetic resonance (H NMR). The analysis confirms the presence of characteristic functional groups and the expected structural framework of the molecule.
The paper "Synthesis and Characterization of NESS 0327: A Novel Putative Antagonist of the CB1 Cannabinoid Receptor" [] suggests that N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-piperidinyl)acetamide acts as a cannabinoid antagonist, particularly targeting the CB1 receptor. The study demonstrates the compound's ability to antagonize the effects of the cannabinoid agonist WIN 55,212-2 in various assays, including:
Based on the available information, the primary application of N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-piperidinyl)acetamide in scientific research appears to be in the field of cannabinoid pharmacology []. The compound's potential as a selective CB1 receptor antagonist makes it a valuable tool for:
CAS No.: 29393-20-2
CAS No.: 95152-88-8
CAS No.: 95536-04-2
CAS No.:
CAS No.: 95152-89-9
CAS No.: